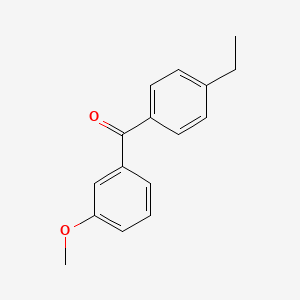
4-Ethyl-3'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of an ethyl group at the 4-position and a methoxy group at the 3’-position on the benzene rings. This compound is used in various applications, including as a UV filter in sunscreens and other personal care products.
Mechanism of Action
Target of Action
Benzophenone and its derivatives, which include 4-ethyl-3’-methoxybenzophenone, are widely used in the synthesis of uv-absorbers, dyes, drugs, fragrances, and insecticides . They are known to interact with various biological targets, depending on their specific chemical structure and the context of their use .
Mode of Action
Benzophenone derivatives are generally known to interact with their targets through various mechanisms, such as nucleophilic substitution reactions . For instance, the hydroxyl group adjacent to the methoxy group in similar compounds has been observed to undergo a nucleophilic substitution reaction .
Biochemical Pathways
Benzophenone derivatives have been found to exhibit antitumor activity, suggesting that they may interact with key genes and tumor pathways
Pharmacokinetics
The physicochemical properties of the compound, such as its predicted boiling point and density , may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity, suggesting that they may have significant molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethyl-3’-methoxybenzophenone. For instance, UV filters, which often contain benzophenone derivatives, have been found to be prevalent in marine environments, suggesting that these compounds may be influenced by factors such as salinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-ethylbenzoyl chloride with 3-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an anhydrous solvent like dichloromethane or carbon disulfide .
Industrial Production Methods
Industrial production of 4-Ethyl-3’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The crude product is typically purified by recrystallization or distillation to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 4-ethyl-3’-methoxybenzoic acid.
Reduction: Formation of 4-ethyl-3’-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-3’-methoxybenzophenone has diverse applications in scientific research:
Chemistry: Used as a model compound in photophysical and photochemical studies due to its UV-absorbing properties.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug formulations and as a UV filter in pharmaceutical products.
Industry: Utilized in the formulation of sunscreens, lotions, and other personal care products to protect against UV radiation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the ethyl group, used similarly as a UV filter.
4-Ethylbenzophenone: Lacks the methoxy group, used in similar applications.
3’-Methoxybenzophenone: Lacks the ethyl group, used in photophysical studies.
Uniqueness
4-Ethyl-3’-methoxybenzophenone is unique due to the presence of both the ethyl and methoxy groups, which enhance its UV-absorbing properties and make it more effective as a UV filter compared to its analogs. This dual substitution also influences its chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(4-ethylphenyl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-7-9-13(10-8-12)16(17)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMMUFKUUJWDFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502405 |
Source


|
| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82520-39-6 |
Source


|
| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82520-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
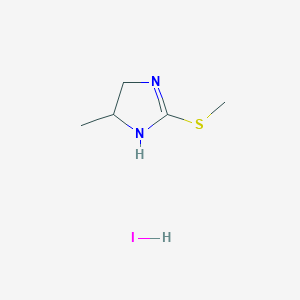


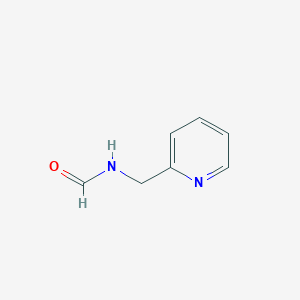
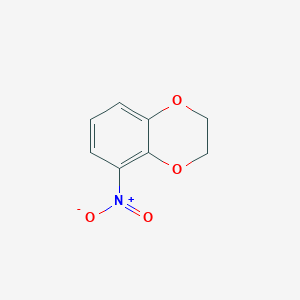
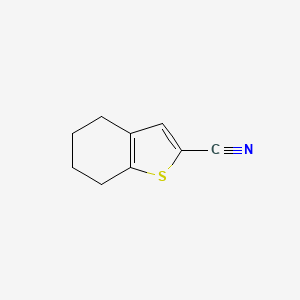
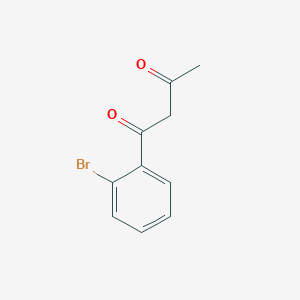
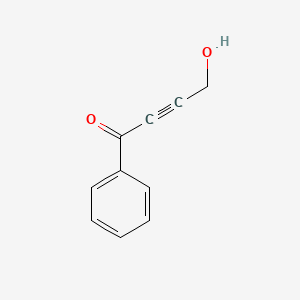

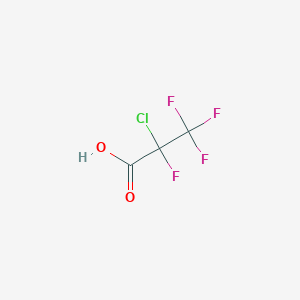


![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)

